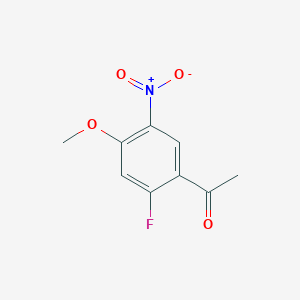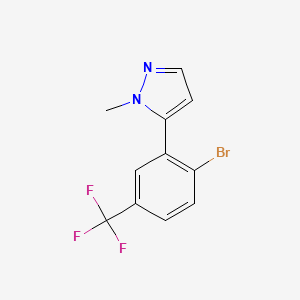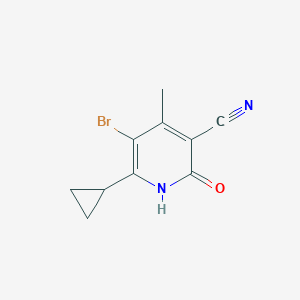
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Overview
Description
Scientific Research Applications
Antiviral Activity
Research into pyrimidine derivatives, including compounds related to 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile, has shown potential in antiviral applications. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups (including cyclopropyl) have been found to inhibit retrovirus replication in cell culture, demonstrating marked antiretroviral activity (Hocková et al., 2003).
Synthesis and Chemical Properties
The synthesis and chemical behaviors of compounds structurally similar to 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile have been explored. For example, bromoacetylenic alcohol derivatives, including those with cyclopropyl groups, can undergo intramolecular cyclization under basic conditions (Grandjean, Pale, & Chuche, 1992).
Herbicide Resistance
A study on bromoxynil, a compound structurally related to 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile, showed that transgenic plants expressing a bacterial detoxification gene could resist the herbicide's effects. This research has implications for developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Antimicrobial and Antitumor Activity
Novel compounds containing bromo- and hydroxy-substituted pyrazole derivatives have shown potential in antimicrobial and antitumor applications. For instance, some compounds demonstrated growth inhibition against HepG2 cell lines and selectivity in cytotoxicity toward tumor cells without affecting normal cells (Huang et al., 2017).
Antioxidant Activity
In the field of natural products, research has identified bromophenols from marine algae, which exhibit potent antioxidant activity. These findings are relevant for potential applications in food preservation and health supplements (Li et al., 2011).
Future Directions
: MilliporeSigma: 3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL : Thermo Scientific Chemicals: 5-Bromo-2-hydroxy-4-methylpyridine : Benchchem: 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile : ChemicalBook: 5-bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile : Smolecule: 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
properties
IUPAC Name |
5-bromo-6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-5-7(4-12)10(14)13-9(8(5)11)6-2-3-6/h6H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUJVDXNOPOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C2CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402279.png)

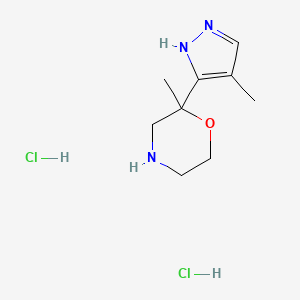
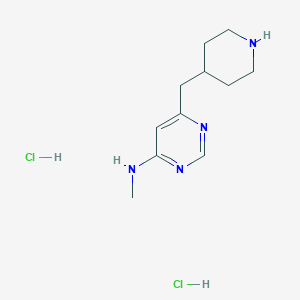
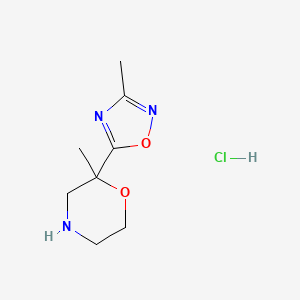
![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)
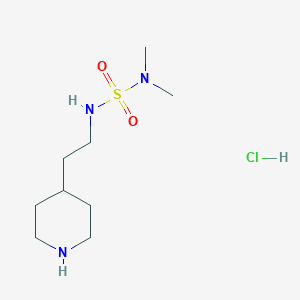
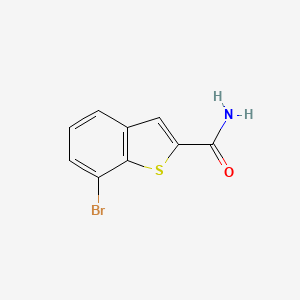
![Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B1402289.png)
